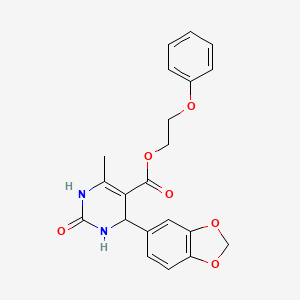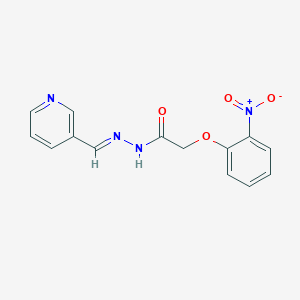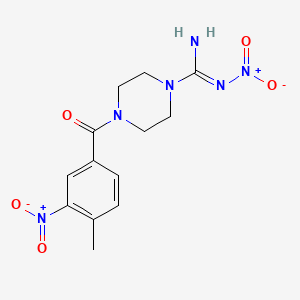![molecular formula C16H15N3O5 B3855379 N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855379.png)
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide
Vue d'ensemble
Description
N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide, commonly known as FANH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FANH belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of FANH involves the inhibition of enzymes involved in cancer cell growth and proliferation. FANH inhibits the activity of histone deacetylases, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. FANH also inhibits the activity of carbonic anhydrase IX, which leads to a decrease in the pH of the tumor microenvironment and the inhibition of tumor cell growth and metastasis.
Biochemical and Physiological Effects
FANH has been found to have biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FANH also inhibits the migration and invasion of cancer cells, which is important for the prevention of metastasis. FANH has been found to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
FANH has several advantages for lab experiments, including its high purity and stability. FANH has also been found to have low toxicity in normal cells, which makes it a safe candidate for cancer therapy. However, FANH has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. FANH also has a short half-life, which may limit its effectiveness in vivo.
Orientations Futures
For the research and development of FANH include improving its solubility and stability and investigating its potential in combination with other cancer therapies.
Applications De Recherche Scientifique
FANH has been found to have potential therapeutic applications due to its ability to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. FANH has also been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis.
Propriétés
IUPAC Name |
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-12(8-9-13-5-4-10-23-13)17-18-16(20)11-24-15-7-3-2-6-14(15)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b9-8+,17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMELYQZOYDVXMX-ZPMYDZSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1[N+](=O)[O-])C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1[N+](=O)[O-])/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-({[4-(acetylamino)phenyl]amino}carbonyl)-3-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3855309.png)

![{[3-(3-nitrophenyl)acryloyl]amino}(phenyl)acetic acid](/img/structure/B3855323.png)
![3-(2-methylphenyl)-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3855331.png)

![N'-[(7-nitro-1,3-benzodioxol-5-yl)methylene]isonicotinohydrazide](/img/structure/B3855358.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3855363.png)

![3-[(4-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3855381.png)

![N~1~,N~1~-bis[1-(1-adamantyl)ethyl]-3,4,4-trichloro-2-nitro-1,3-butadiene-1,1-diamine](/img/structure/B3855387.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3855390.png)
![7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B3855393.png)